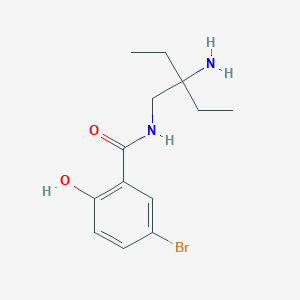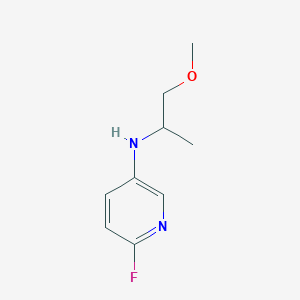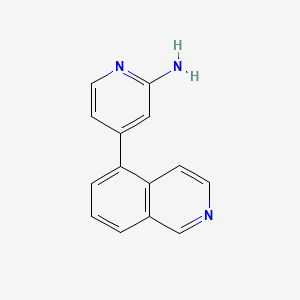
N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide, also known as AEB071, is a selective inhibitor of protein kinase C (PKC) activity. It was first synthesized by Novartis in 2005 and has since been extensively studied for its potential therapeutic applications.
作用機序
N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide selectively inhibits the activity of PKC, a family of serine/threonine kinases that play a crucial role in signal transduction pathways. PKC is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide has been shown to have a variety of biochemical and physiological effects. It inhibits the proliferation of cancer cells, reduces inflammation, and promotes apoptosis in cancer cells. In animal models, N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide has been shown to reduce the severity of autoimmune disorders such as multiple sclerosis and psoriasis.
実験室実験の利点と制限
One advantage of using N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide in lab experiments is its selectivity for PKC inhibition. This allows researchers to specifically target PKC activity without affecting other signaling pathways. However, one limitation of using N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide is its potential toxicity. Studies have shown that high doses of N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide can cause liver damage in animal models.
将来の方向性
There are several potential future directions for the use of N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide. One area of interest is its potential use in combination therapy for cancer treatment. N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide has been shown to enhance the effectiveness of other cancer treatments such as chemotherapy and radiation therapy. Additionally, N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide may have potential applications in the treatment of other diseases such as Alzheimer's disease and diabetes. Further research is needed to fully understand the potential therapeutic applications of N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide.
Conclusion:
In conclusion, N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide is a selective inhibitor of PKC activity that has been extensively studied for its potential therapeutic applications. It has been shown to have a variety of biochemical and physiological effects and may have potential applications in the treatment of cancer, autoimmune disorders, and inflammatory diseases. While there are limitations to its use in lab experiments, further research is needed to fully understand the potential therapeutic applications of N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide.
合成法
The synthesis of N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide involves the reaction of 5-bromo-2-hydroxybenzoyl chloride with N-(2-amino-2-ethylbutyl)amine in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide in a pure form.
科学的研究の応用
N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide has been investigated for its potential use in the treatment of multiple sclerosis and psoriasis.
特性
IUPAC Name |
N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-3-13(15,4-2)8-16-12(18)10-7-9(14)5-6-11(10)17/h5-7,17H,3-4,8,15H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSJBPGTWWKQPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)C1=C(C=CC(=C1)Br)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-2-ethylbutyl)-5-bromo-2-hydroxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-Ethylpyrazol-3-yl)methylamino]-2,2-difluoropropan-1-ol](/img/structure/B6632340.png)





![2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide](/img/structure/B6632365.png)


![5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B6632402.png)
![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorothiophene-3-carboxamide](/img/structure/B6632404.png)
